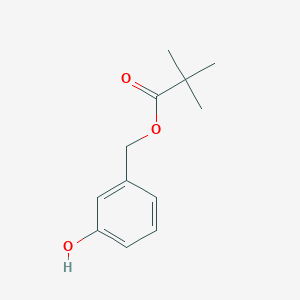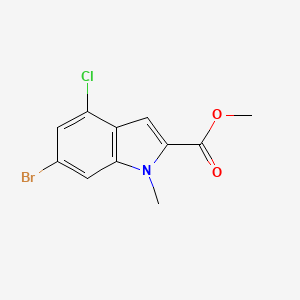
N-(2-bromo-6-methoxy-pyridin-4-yl)-N'-methoxy-N'-methyl-oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide is a chemical compound with a molecular formula of C9H11BrN2O3. This compound is of interest due to its unique structure, which includes a bromine atom and methoxy groups attached to a pyridine ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide typically involves the reaction of 2-bromo-6-methoxypyridine with appropriate reagents to introduce the methoxy and methyloxamide groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the pyridine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide oxides, while reduction can produce de-brominated or reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used, and further research is needed to fully elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromo-6-methoxypyridin-4-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of the methyloxamide group.
(2-Bromo-6-methoxypyridin-4-yl)methanamine: This compound features an amine group in place of the methyloxamide group.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-N’-methoxy-N’-methyloxamide is unique due to the presence of both methoxy and methyloxamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous.
Eigenschaften
Molekularformel |
C10H12BrN3O4 |
|---|---|
Molekulargewicht |
318.12 g/mol |
IUPAC-Name |
N-(2-bromo-6-methoxypyridin-4-yl)-N'-methoxy-N'-methyloxamide |
InChI |
InChI=1S/C10H12BrN3O4/c1-14(18-3)10(16)9(15)12-6-4-7(11)13-8(5-6)17-2/h4-5H,1-3H3,(H,12,13,15) |
InChI-Schlüssel |
OAVOFUWVQUHIOX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C(=O)NC1=CC(=NC(=C1)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1-Dimethylethyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B13886558.png)
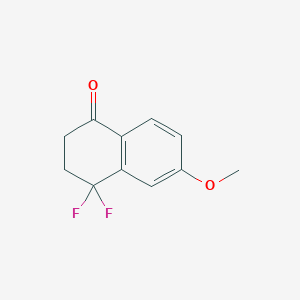
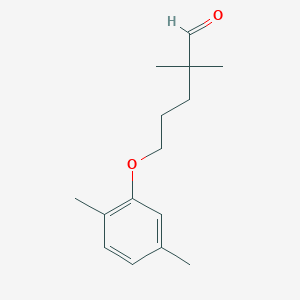
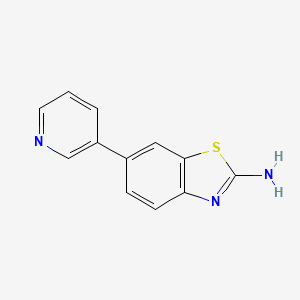
![7-Chloro-5-phenylnaphtho[1,2-b]benzofuran](/img/structure/B13886584.png)
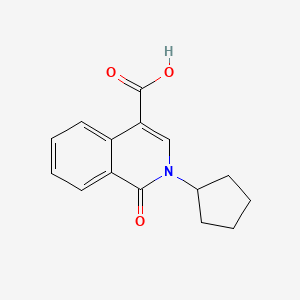
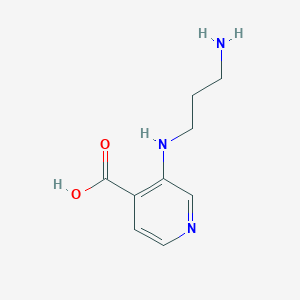
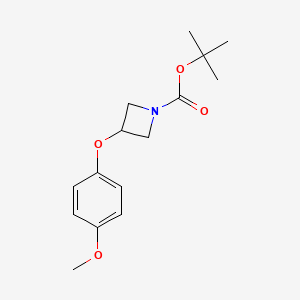

![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)

